1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'CLP' and is a member of the triazole family of compounds.
Scientific Research Applications
Synthetic Routes and Chemical Properties
Synthetic Approaches and Chemical Stability
1,2,3-triazoles, including derivatives similar to the specified compound, are synthesized through various methods, including the Huisgen cycloaddition reaction. This approach, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is noted for its regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. These compounds exhibit remarkable stability and have been involved in hydrogen bonding and dipole-dipole interactions due to their significant dipole moment, facilitating their interaction with biological targets (Kaushik et al., 2019).
Applications in Drug Discovery and Material Science
Biological Activities and Pharmaceutical Applications
Derivatives of 1,2,3-triazoles have been extensively explored for their therapeutic potentials, including antimicrobial, antitumoral, and antiviral activities. Their utility in drug discovery is attributed to their ability to interact with various biological targets, offering a platform for developing new pharmacological agents (Ferreira et al., 2013).
Material Science and Chemical Synthesis
The triazole ring's stability under various conditions makes it an excellent scaffold for developing materials with specific properties, including liquid crystals and polymers. Its application extends to solid-phase organic synthesis, providing a versatile tool for constructing complex molecules for material science applications (Kaushik et al., 2019).
Environmental Impact and Toxicology
Environmental Persistence and Toxicology
Some studies have assessed the environmental impact of chlorophenols and related compounds, which are structural components of the specified chemical. These compounds exhibit moderate to considerable toxicity to aquatic life and humans, depending on the exposure level and duration. Their environmental fate is influenced by their ability to undergo biodegradation, which varies based on microbial activity and environmental conditions (Krijgsheld & Gen, 1986).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-18(2)7-6-15-13(20)12-9-19(17-16-12)11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEOBXNHIQNUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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